molecular formula C14H12BrN3OS B3466856 1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide

1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide

Cat. No.: B3466856
M. Wt: 350.24 g/mol
InChI Key: ZBKOXBDJKHGGQL-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide is a compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide typically involves the reaction of hydrazine hydrate with ethyl 4-(substitutedbenzamido)benzoate in ethanol . The reaction conditions often include refluxing the mixture for a specific period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets may include proteins involved in cell proliferation, signal transduction, and metabolic pathways.

Comparison with Similar Compounds

1-Benzoyl-4-(4-bromophenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:

  • 1-Benzoyl-4-(4-chlorophenyl)thiosemicarbazide
  • 1-Benzoyl-4-(4-fluorophenyl)thiosemicarbazide
  • 1-Benzoyl-4-(4-methylphenyl)thiosemicarbazide

These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical reactivity. The presence of the bromine atom in this compound may confer unique properties, such as enhanced antimicrobial activity or specific interactions with biological targets .

Properties

IUPAC Name

1-benzamido-3-(4-bromophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS/c15-11-6-8-12(9-7-11)16-14(20)18-17-13(19)10-4-2-1-3-5-10/h1-9H,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKOXBDJKHGGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823619
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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